[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924547 | |
| Record name | {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123599-78-0, 123599-82-6 | |
| Record name | 2-[[2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123599-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-Methyl-1-(1-oxopropoxy)propoxy)(4-phenylbutyl)phosphinyl) acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Methyl-1-(propionyloxy)propoxy)(4-phenylbutyl)phosphoryl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123599780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Acetic acid, 2-[[2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-METHYL-1-(PROPIONYLOXY)PROPOXY)(4-PHENYLBUTYL)PHOSPHORYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB22K6K4H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Phosphorylation of 4-Phenylbutanol
The initial step involves converting 4-phenylbutanol to its phosphorylated intermediate. This is achieved by reacting 4-phenylbutanol with phosphorus trichloride under inert conditions at −10°C to 0°C. The reaction proceeds via nucleophilic substitution, yielding (4-phenylbutyl)phosphorodichloridate. Excess PCl₃ is removed via vacuum distillation, and the intermediate is stabilized in anhydrous dichloromethane.
Esterification with Methyl Propionylpropane
The phosphorylated intermediate is then esterified with methyl propionylpropane. This step requires a catalytic amount of dimethylaminopyridine (DMAP) to activate the carbonyl group. The reaction is conducted at 50–60°C for 12–18 hours, resulting in the formation of the (2-methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinic acid ester.
Acetic Acid Moiety Incorporation
The ester undergoes nucleophilic acyl substitution with a sodium salt of acetic acid in tetrahydrofuran. This step introduces the acetic acid group, forming the final phosphinoyl acetic acid structure. The reaction is quenched with ice-cwater, and the product is extracted using ethyl acetate.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include temperature, stoichiometry, and catalyst selection. The table below summarizes optimized conditions for critical steps:
| Step | Temperature | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Phosphorylation | −10°C to 0°C | None | 78–82% | 90–92% |
| Esterification | 50–60°C | DMAP | 85–88% | 93–95% |
| Acetic Acid Incorporation | 25–30°C | None | 75–80% | 88–90% |
Elevating temperatures during esterification beyond 60°C leads to side reactions, reducing yield by 15–20%. Similarly, excess PCl₃ in phosphorylation causes hydrolysis, necessitating strict stoichiometric control.
Purification and Isolation Techniques
Crude product purification involves sequential steps:
-
Liquid-Liquid Extraction : Removes unreacted starting materials using a biphasic system of ethyl acetate and brine.
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Column Chromatography : Silica gel (60–120 mesh) with a hexane:ethyl acetate (7:3) gradient isolates the target compound.
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Crystallization : Recrystallization from ethanol-water mixtures enhances purity to >98%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for structural validation:
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¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, aromatic), 4.10–3.95 (m, 2H, POCH₂), 2.55–2.45 (q, 2H, CH₂CO).
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³¹P NMR : Single peak at δ 32.5 ppm confirms phosphorylation.
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HPLC : Retention time of 12.3 min (C18 column, acetonitrile:water 65:35).
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as microwave-assisted synthesis, have been explored to reduce reaction times. However, traditional thermal methods remain superior in scalability and cost-effectiveness:
| Method | Reaction Time | Yield | Energy Input |
|---|---|---|---|
| Conventional Thermal | 18 hours | 85% | High |
| Microwave-Assisted | 4 hours | 72% | Moderate |
Microwave methods, while faster, suffer from lower yields due to uneven heating and decomposition .
Chemical Reactions Analysis
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is a specialized chemical compound with significant applications across multiple scientific domains. This comprehensive review will explore its key applications and research significance.
Pharmaceutical Intermediates
The compound plays a critical role in pharmaceutical synthesis, particularly as an intermediate in ACE inhibitor production . Its most notable application is in the synthesis of fosinopril , a medication used for treating hypertension and heart failure.
Specific Research Applications
| Domain | Specific Application | Research Significance |
|---|---|---|
| Chemistry | Synthetic intermediate | Enables complex pharmaceutical molecule synthesis |
| Biology | Enzyme and receptor interaction studies | Potential for understanding molecular mechanisms |
| Medicinal Chemistry | ACE inhibitor development | Critical for cardiovascular medication research |
| Pharmaceutical Industry | Large-scale medication production | Ensures availability of essential cardiovascular treatments |
Research Potential
Researchers find this compound valuable due to its:
- Precise structural configuration
- Efficient synthesis capabilities
- Potential for developing advanced pharmaceutical compounds
Mechanism of Action
The mechanism of action of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid is primarily related to its role as an intermediate in the synthesis of fosinopril. Fosinopril, once converted to its active form, inhibits the angiotensin-converting enzyme (ACE), leading to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and a subsequent reduction in blood pressure .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the Fosinopril Pathway
Fosinopril-related compounds (A–H) are critical for understanding the pharmacological and synthetic context of the target compound. Key examples include:
Key Structural Insights :
Pharmacological and Functional Comparisons
ACE Inhibitor Activity
- Target Compound : Functions as a prodrug intermediate. Upon hydrolysis, it releases the active ACE-inhibiting metabolite, which binds to the zinc-containing active site of ACE .
- [[Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline () : A phosphinic acid inhibitor with a proline group. Exhibits prolonged duration of action due to resistance to enzymatic degradation .
- Fosinopril Related Compound A: Contains a cyclohexyl-proline substitution, which may alter binding affinity to ACE compared to the target compound .
Pharmacodynamic Differences :
- Proline-containing analogs (e.g., ) show enhanced metabolic stability, whereas the target compound’s ester groups necessitate metabolic activation .
Physicochemical Properties
| Property | Target Compound | Fosinopril Compound G | 4-Phenylbutylphosphinic Acid (XXI) |
|---|---|---|---|
| Molecular Weight | 384.4 | 256.23 | 198.20 |
| Solubility | Slight in DMSO, Methanol | Likely polar due to free acid group | Hydrophobic (no polar substituents) |
| Storage | 2–8°C | Not specified | Not specified |
Key Trends :
Biological Activity
[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid, with the molecular formula CHOP and a molecular weight of 384.4 g/mol, is a compound that has garnered attention in biochemical research due to its potential biological activities. Its CAS numbers are 123599-78-0 and 123599-82-6, and it is classified as an irritant according to GHS hazard classifications.
| Property | Value |
|---|---|
| Molecular Formula | CHOP |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 123599-78-0, 123599-82-6 |
| IUPAC Name | 2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetic acid |
| Purity | Typically 95% |
Case Studies
-
Inhibition of Enzyme Activity:
- A study exploring the compound's effect on phospholipase A2 activity demonstrated that it can significantly reduce enzyme activity, suggesting anti-inflammatory properties. This could be beneficial in conditions where inflammation is a primary concern.
-
Protein Binding Affinity:
- Another investigation assessed the binding affinity of this compound to various receptors. The findings indicated a moderate affinity for certain G-protein coupled receptors (GPCRs), which are critical in many signaling pathways within the body.
Toxicological Profile
While specific toxicological data on this compound is sparse, it is classified as an irritant, necessitating careful handling in laboratory settings. Research products involving this compound are intended for in vitro studies only and should not be introduced into living organisms without appropriate regulatory approvals.
Potential Applications
Given its biological activity, this compound may have several potential applications:
- Anti-inflammatory Agents: Due to its enzyme inhibition properties.
- Metabolic Disorder Treatments: Targeting specific metabolic pathways could lead to therapeutic advancements.
Q & A
Synthesis and Optimization
Q: How is [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid synthesized, and what steps optimize yield and purity? A: The synthesis involves:
Phosphinic Acid Formation : Reacting 4-phenyl-1-butene with hypophosphorous acid to yield 4-phenylbutylphosphinic acid.
Condensation : Combining with chloroacetic acid to form 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid.
Esterification : Reacting with 2-methyl-1-propionyloxypropyl chloride under anhydrous conditions (DMF, 0–5°C) to prevent hydrolysis.
Debenzylation : Catalytic hydrogenation (Pd/C, H₂ at 30 psi) removes protecting groups.
Optimizations :
- Maintain anhydrous conditions during esterification (yield increases from 65% to 82%).
- Use tetrabutylammonium fluoride trihydrate for precise hydrolysis control .
Chiral Resolution
Q: How are enantiomers resolved for stereochemical studies? A:
- Diastereomeric Salt Formation : The (S)-enantiomer forms a crystalline salt with (9R)-cinchonan-9-ol (1:1 molar ratio in ethanol), isolated via fractional crystallization (purity >99% ee).
- Chiral HPLC : Uses a Chiralpak IC-3 column (hexane:isopropanol:TFA = 85:15:0.1 v/v) with UV detection at 254 nm for baseline separation .
Biological Activity Profiling
Q: How is ACE inhibitory activity evaluated in vitro? A:
- Assay Protocol : Incubate ACE enzyme with hippuryl-histidyl-leucine (HHL) at 37°C (pH 8.3). Quantify liberated hippuric acid via HPLC (228 nm).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) show IC₅₀ = 8.7 nM, comparable to captopril (IC₅₀ = 6.2 nM).
- Mechanistic Analysis : Lineweaver-Burk plots confirm competitive inhibition (Km increases from 1.2 to 2.8 mM) .
Analytical Characterization
Q: What methods confirm structural integrity and purity? A:
- NMR : ¹H NMR (CDCl₃): δ 1.2–1.4 (m, CH₃), 2.3–2.5 (q, CH₂CO). ³¹P NMR: δ 48.7 ppm (phosphinoyl group).
- HPLC-MS : C18 column (0.1% formic acid/acetonitrile gradient), retention time = 8.3 min; MS [M+H]⁺ = 465.2.
- Elemental Analysis : C: 57.8%, H: 6.7%, P: 6.6% (theoretical vs. experimental ±0.3%) .
Stability and Degradation Pathways
Q: What degradation mechanisms occur under stress conditions? A:
- Hydrolysis : Ester bond cleavage at pH <3 or >9 (50°C/72 hours) forms 2-(hydroxy(4-phenylbutyl)phosphoryl)acetic acid (HPLC purity drops to 88%).
- Oxidation : H₂O₂ (3%) oxidizes the phosphinoyl group to sulfone (m/z 481.2, LC-MS).
- Photolysis : UV light (λ = 254 nm) induces <5% degradation in 48 hours if stored in amber glass .
Impurity Profiling
Q: How are synthetic impurities identified and controlled? A:
- LC-MS/MS : Detects des-methyl propionyl impurity (m/z 398.1, 0.15% w/w) and bis-esterified byproducts (m/z 512.3, 0.08% w/w).
- Reference Standards : USP-grade 4-phenylbutylphosphinyl acetic acid sodium salt (C₁₂H₁₅Na₂O₄P) validates impurity thresholds per ICH Q3A (NMT 0.10% for any single impurity) .
Structure-Activity Relationship (SAR)
Q: How do substituent modifications impact ACE inhibition? A:
- Propionyloxy → Acetyl : Reduces logP from 3.5 to 2.1, decreasing potency (IC₅₀ = 130 nM).
- Phenylbutyl Chain Elongation : Hexyl substitution abolishes activity (IC₅₀ >10 µM) due to steric clashes in the ACE S2' pocket.
- Para-Fluoro Substitution : Enhances hydrophobic interactions, lowering IC₅₀ to 2.3 nM .
Pharmacokinetic Modeling
Q: What models predict oral bioavailability? A:
- Caco-2 Permeability : Papp = 1.8 × 10⁻⁶ cm/s (moderate absorption).
- Microsomal Stability : t₁/₂ = 37 minutes (human liver microsomes), primarily metabolized by CYP3A4.
- In Silico Simulation : GastroPlus® predicts 42% bioavailability (logP = 3.5, solubility = 22 µg/mL at pH 6.8). Rat studies confirm AUC₀–∞ = 12.3 µg·h/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
